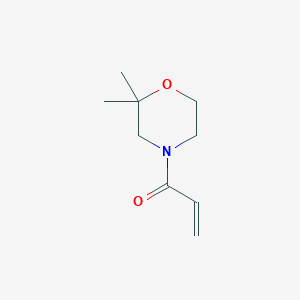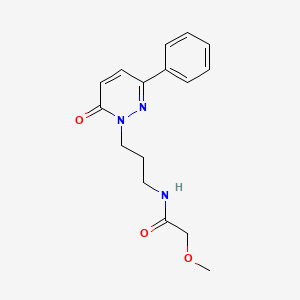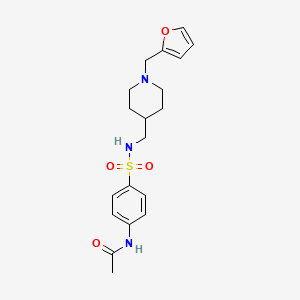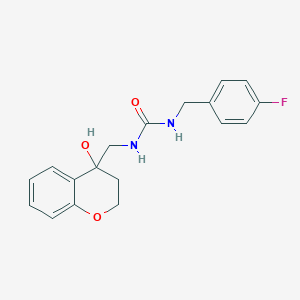![molecular formula C12H11Cl3 B2884472 1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287272-10-8](/img/structure/B2884472.png)
1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane, commonly known as CP-47,497, is a potent synthetic cannabinoid. It was first synthesized in the early 1990s by Pfizer as a potential analgesic drug. However, due to its high potency and potential for abuse, it was never developed for medical use. CP-47,497 acts on the same receptors in the brain as delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana.
Mecanismo De Acción
CP-47,497 acts on the same receptors in the brain as 1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane, the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological and psychological effects. CP-47,497 is a full agonist of the CB1 receptor, meaning that it has a high affinity for the receptor and produces a maximal response. This is in contrast to 1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane, which is only a partial agonist of the CB1 receptor.
Biochemical and Physiological Effects
CP-47,497 produces a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature. It also affects the release of neurotransmitters in the brain, leading to changes in mood, appetite, and pain perception. CP-47,497 has been shown to have a higher potency than 1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane, meaning that it produces stronger effects at lower doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47,497 has several advantages for use in lab experiments. It is a highly potent synthetic cannabinoid, which allows researchers to study the effects of cannabinoids at lower doses. It also has a longer half-life than 1-(Chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane, meaning that its effects can be studied over a longer period of time. However, CP-47,497 has several limitations as well. Its high potency and potential for abuse make it difficult to handle safely. It is also not suitable for use in animal studies due to its high toxicity.
Direcciones Futuras
There are several future directions for research involving CP-47,497. One area of interest is the development of new drugs that target the CB1 and CB2 receptors. CP-47,497 has been used as a starting point for the development of new synthetic cannabinoids with improved pharmacological properties. Another area of interest is the study of the long-term effects of synthetic cannabinoid use on the brain and behavior. CP-47,497 has been used as a tool to study the neurobiological changes that occur with chronic synthetic cannabinoid use. Finally, there is interest in understanding the role of the endocannabinoid system in various diseases and disorders. CP-47,497 has been used to study the effects of synthetic cannabinoids on the immune system, inflammation, and pain perception.
Métodos De Síntesis
The synthesis of CP-47,497 involves several steps, starting with the reaction of 2,6-dichlorobenzyl chloride with cyclopentadiene to form a bicyclic intermediate. This intermediate is then reacted with chloromethyl methyl ether to form the final product, CP-47,497. The synthesis of CP-47,497 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
CP-47,497 has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been used as a tool to understand the mechanisms of action of cannabinoids and to develop new drugs that target the same receptors. CP-47,497 has also been used to study the long-term effects of synthetic cannabinoid use on the brain and behavior.
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(2,6-dichlorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3/c13-7-11-4-12(5-11,6-11)10-8(14)2-1-3-9(10)15/h1-3H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVKHFKQCQCODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC=C3Cl)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)

![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B2884393.png)
![2-[4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2884395.png)

![4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B2884400.png)
![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-phenethylacetamide](/img/structure/B2884403.png)



![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2884411.png)
